N-phenyl-1-[(1R,3R)-3-phenylcyclopentanecarbonyl]piperidine-3-carboxamide
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Overview
Description
N-phenyl-1-[(1R,3R)-3-phenylcyclopentanecarbonyl]piperidine-3-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a phenyl group, and a cyclopentanecarbonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-1-[(1R,3R)-3-phenylcyclopentanecarbonyl]piperidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the phenyl group: This step often involves a Friedel-Crafts acylation reaction.
Attachment of the cyclopentanecarbonyl moiety: This can be done through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-1-[(1R,3R)-3-phenylcyclopentanecarbonyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-phenyl-1-[(1R,3R)-3-phenylcyclopentanecarbonyl]piperidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of biological pathways and mechanisms.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-phenyl-1-[(1R,3R)-3-phenylcyclopentanecarbonyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-phenylpiperidine-3-carboxamide: Similar structure but lacks the cyclopentanecarbonyl moiety.
N-phenyl-1-[(1R,3R)-3-phenylcyclopentanecarbonyl]piperidine: Similar structure but lacks the carboxamide group.
Uniqueness
N-phenyl-1-[(1R,3R)-3-phenylcyclopentanecarbonyl]piperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-phenyl-1-[(1R,3R)-3-phenylcyclopentanecarbonyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c27-23(25-22-11-5-2-6-12-22)21-10-7-15-26(17-21)24(28)20-14-13-19(16-20)18-8-3-1-4-9-18/h1-6,8-9,11-12,19-21H,7,10,13-17H2,(H,25,27)/t19-,20-,21?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBJELXKXLDSNZ-OSBQEZSISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CCC(C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)[C@@H]2CC[C@H](C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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